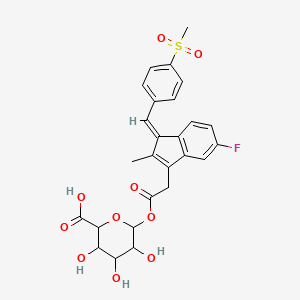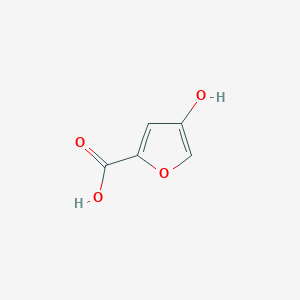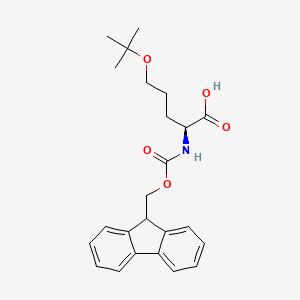
N-Fmoc-5-tert-butoxy-L-norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-5-tert-butoxy-L-norvaline is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxy side chain. This compound is valuable in the field of organic chemistry due to its stability and reactivity, making it a crucial building block for various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5-tert-butoxy-L-norvaline typically involves the protection of the amino group of 5-tert-butoxy-L-norvaline with the Fmoc group. This can be achieved through the reaction of 5-tert-butoxy-L-norvaline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-5-tert-butoxy-L-norvaline undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino acid.
Substitution Reactions: The tert-butoxy group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20%) is commonly used for Fmoc deprotection.
Substitution: Trifluoroacetic acid (TFA) is used for the removal of the tert-butoxy group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 5-tert-butoxy-L-norvaline.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Fmoc-5-tert-butoxy-L-norvaline is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of N-Fmoc-5-tert-butoxy-L-norvaline primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butoxy group provides additional stability and can be selectively removed under acidic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-5,5,5-trifluoro-L-norvaline: Another Fmoc-protected amino acid derivative with a trifluoromethyl group.
Fmoc-5-aminolevulinic acid: An Fmoc-protected derivative of 5-aminolevulinic acid.
Uniqueness
N-Fmoc-5-tert-butoxy-L-norvaline is unique due to its tert-butoxy side chain, which provides additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C24H29NO5 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
Clé InChI |
PKOHTKOGWKQWHE-NRFANRHFSA-N |
SMILES isomérique |
CC(C)(C)OCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
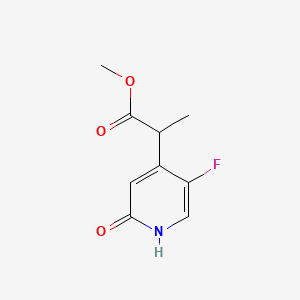
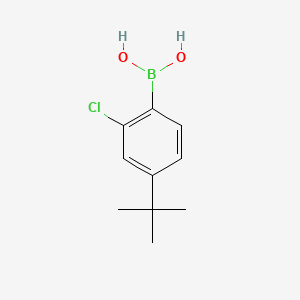

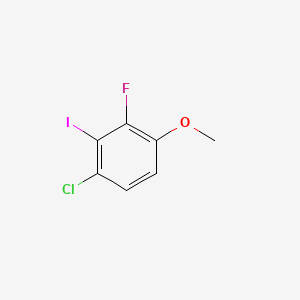
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)

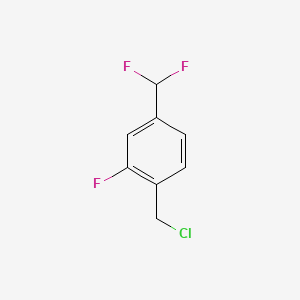
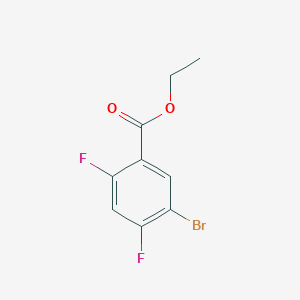
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)

